![molecular formula C21H23N3O3S B2358625 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1260930-27-5](/img/new.no-structure.jpg)

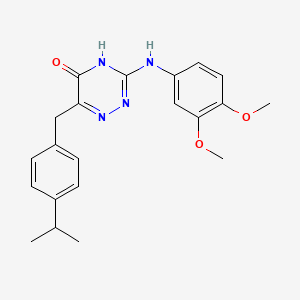

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

To synthesize this compound, typically, a multi-step organic synthesis process is employed. The procedure begins with the preparation of individual building blocks such as thieno[3,2-d]pyrimidine and 3,4-dihydroquinoline derivatives. Key reactions involve:

Nucleophilic Substitution: For introducing the quinolinyl group.

Amide Formation: To link the oxoethyl moiety.

Cyclization Reactions: To form the thieno-pyrimidine ring structure.

The reaction conditions typically involve solvents like DMSO, DMF or toluene, with reagents such as EDCI (for amide bond formation) and palladium catalysts for cyclization.

Industrial Production Methods

In an industrial setting, the production involves optimizing the above laboratory methods for larger scale. Continuous flow reactors and automated synthesis processes are used to enhance yield and purity, while reducing reaction times and improving safety.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation, particularly at the dihydroquinoline ring.

Reduction: Reduction can modify the thieno-pyrimidine ring.

Substitution: Both nucleophilic and electrophilic substitutions are common due to the presence of multiple reactive sites.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2.

Reducing Agents: NaBH4, LiAlH4.

Substituting Reagents: Alkyl halides for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products

Oxidized Products: Quinoline N-oxides.

Reduced Products: Partially saturated thieno[3,2-d]pyrimidines.

Substitution Products: Varied alkyl or aryl thieno[3,2-d]pyrimidines depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound’s structure makes it a potential catalyst or catalyst precursor in organic reactions.

Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

Biological Probes: Used in studies to understand molecular pathways due to its ability to bind specific proteins or nucleic acids.

Industry

Material Science: Utilized in the development of new materials with unique electronic properties.

Agriculture: Possible applications as a component in agrochemicals.

Wirkmechanismus

The compound exhibits its effects through various mechanisms:

Molecular Targets: It can bind to enzymes or receptors, altering their activity.

Pathways: May influence pathways such as signal transduction or gene expression, depending on its target interactions.

Structural Interactions: The presence of multiple aromatic rings allows for strong π-π interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline Derivatives: Similar in the dihydroquinoline part of the structure.

Pyrimidine Analogs: Share the thieno[3,2-d]pyrimidine core.

Thienopyrimidine Compounds: General class sharing the fused ring structure.

Uniqueness

1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its:

Hybrid Structure: Combining elements of quinoline, pyrimidine, and thieno compounds.

Reactivity: Versatility in undergoing various chemical reactions.

Applications: Broad spectrum of potential scientific and industrial uses.

Feel free to ask for more details on any section!

Eigenschaften

CAS-Nummer |

1260930-27-5 |

|---|---|

Molekularformel |

C21H23N3O3S |

Molekulargewicht |

397.49 |

IUPAC-Name |

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H23N3O3S/c1-14(2)12-24-20(26)19-17(9-11-28-19)23(21(24)27)13-18(25)22-10-5-7-15-6-3-4-8-16(15)22/h3-4,6,8-9,11,14H,5,7,10,12-13H2,1-2H3 |

InChI-Schlüssel |

UPMXKPGOEVLSEF-UHFFFAOYSA-N |

SMILES |

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCCC4=CC=CC=C43 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)

![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2358545.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)

![[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B2358551.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)

![5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B2358558.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)

![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)

![6-(2,4-Dimethylphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2358563.png)

![tert-butyl N-[2-(furan-2-yl)-2-hydroxypropyl]carbamate](/img/structure/B2358565.png)